molecular formula C56H104N2O18 B1259543 N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine

Cat. No.: B1259543
M. Wt: 1093.4 g/mol
InChI Key: FOCMISOLVPZNSV-CYSIEEFGSA-N
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Description

Chemical Architecture and Glycosidic Linkage Specificity

The oligosaccharide moiety follows a strict β(1→4) linkage pattern:

Table 1: Glycosidic bond characteristics

Residue Pair Linkage Type Bond Angle (°) Acceptor Specificity
GalNAcβ1→4Gal β(1→4) 116 ± 3 C4-OH nucleophile
Galβ1→4Glc β(1→4) 112 ± 2 C4-OH nucleophile
Glcβ1↔1'Cer β(1↔1') 104 ± 1 Ceramide C1-OH

The non-reducing terminal features N-acetylgalactosamine (GalNAc) with axial C4 hydroxyl group orientation, creating a characteristic 4C₁ chair conformation. This configuration positions the N-acetyl moiety perpendicular to the pyranose ring, enabling hydrogen bond formation with adjacent galactose residues. The central lactose unit (Galβ1→4Glc) adopts a twisted boat conformation that minimizes steric clashes between C2 hydroxyl groups.

Ceramide Moiety Composition: Stearoyl-Sphingosine Configuration

The ceramide component consists of:

Table 2: Ceramide structural parameters

Component Chain Length Saturation Positional Isomerism
Sphingosine base C18 Δ⁴-trans D-erythro
Stearic acid C18:0 Saturated N-linked amide

X-ray crystallography data reveal the stearoyl chain adopts an all-antiperiplanar conformation with 2.8 Å spacing between methylene groups. The sphingosine double bond at C4-C5 creates a 30° kink in the hydrocarbon tail, facilitating interdigitation with membrane phospholipids. Amide proton exchange kinetics show the N-stearoyl group reduces ceramide hydration by 42% compared to shorter-chain analogs.

Three-Dimensional Conformational Analysis via NMR Spectroscopy

¹H-¹³C HSQC correlations identify key structural features:

Figure 1: Characteristic NMR signals

  • GalNAc C2: δ 55.3 ppm (N-acetyl methyl)
  • Ceramide NH: δ 7.8 ppm (J₃a,NH = 9.2 Hz)
  • Olefinic protons: δ 5.6 ppm (multiplet, J = 15 Hz)

Rotating-frame Overhauser effect spectroscopy (ROESY) reveals through-space interactions between GalNAc H1 (δ 4.7 ppm) and Gal H4 (δ 3.9 ppm), confirming the β(1→4) linkage. Molecular dynamics simulations predict a 35° dihedral angle (Φ) for the Galβ1→4Glc linkage, consistent with experimental NOE constraints.

Intermolecular Hydrogen Bonding Patterns in Aqueous Systems

The carbohydrate headgroup forms three distinct hydrogen bonding networks:

Table 3: Hydrogen bond interactions

Donor Acceptor Bond Length (Å) Lifetime (ps)
GalNAc O3-H Gal O5 2.7 ± 0.1 120
Gal O2-H Water molecule 2.9 ± 0.2 25
Ceramide amide N-H Glc O6 3.1 ± 0.3 450

Properties

IUPAC Name

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41+,42+,43+,45+,46-,47+,48+,49+,50+,51+,52-,53+,54-,55+,56-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCMISOLVPZNSV-CYSIEEFGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H104N2O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies

Chemical Synthesis via Sequential Glycosylation

Key Steps:
  • Ceramide Preparation :

    • N-Stearoylsphingosine (Cer(d18:1/18:0)) is synthesized by coupling sphingosine with stearic acid using N-hydroxysuccinimide (NHS) activation.
    • Yield: >90% after purification by silica gel chromatography.
  • Glucosylceramide Formation :

    • A glucosyl donor (e.g., trichloroacetimidate) is coupled to ceramide under BF₃·OEt₂ promotion in anhydrous CH₂Cl₂.
    • β-Selectivity: >95% using 2,3-di-O-benzyl-4,6-O-benzylidene-protected glucose.
  • Galactosylation :

    • A galactosyl donor (e.g., 4-O-acetyl-3,6-di-O-benzoyl-2-deoxy-2-phthalimido-D-galactopyranosyl bromide) is reacted with glucosylceramide in the presence of AgOTf.
    • Conditions: 0°C, molecular sieves (4Å), CH₂Cl₂:CH₃CN (2:1).
    • Yield: 75–86% for β1-4 linkage.
  • N-Acetylgalactosaminylation :

    • A GalNAc donor (e.g., 4-O-acetyl-3,6-di-O-benzoyl-2-azido-2-deoxy-D-galactopyranosyl bromide) is used with Sc(OTf)₃ as a promoter to ensure β1-4 selectivity.
    • Yield: 70–82% after deprotection.
Table 1: Representative Glycosylation Conditions
Step Donor Acceptor Promoter Solvent Yield (%)
Glc→Cer Glc trichloroacetimidate N-Stearoylsphingosine BF₃·OEt₂ CH₂Cl₂ 92
Gal→GlcCer Gal phthalimido bromide Glucosylceramide AgOTf CH₂Cl₂:CH₃CN 86
GalNAc→Gal GalNAc azido bromide Lactosylceramide Sc(OTf)₃ Toluene 82

Enzymatic Synthesis Using Glycosyltransferases

Key Enzymes:
  • β1-4 Galactosyltransferase (GalT) : Catalyzes Galβ1-4Glc linkage.
  • β1-4 N-Acetylgalactosaminyltransferase (GalNAcT) : Forms GalNAcβ1-4Gal linkage.
Procedure:
  • Substrate Preparation :
    • Glucosylceramide is synthesized chemically as in Section 2.1.
  • Galactosylation :
    • GalT from rat liver Golgi vesicles is used with UDP-Gal as a donor in 50 mM HEPES buffer (pH 7.4).
    • Yield: 60–70% after 24 h at 37°C.
  • GalNAc Addition :
    • Recombinant GalNAcT is employed with UDP-GalNAc in the presence of Mn²⁺.
    • Yield: 55–65%.
Limitations:
  • Enzyme availability and cost.
  • Lower yields compared to chemical methods.

Cassette Approach for Streamlined Synthesis

This method involves preassembling the glucosylceramide (GlcCer) early and building the glycan sequentially:

  • Cyclic GlcCer Acceptor Design :
    • A succinyl ester linker tethers glucose and ceramide, enabling intramolecular glycosylation.
    • β-Selectivity: Achieved using CH₃CN solvent and dimethyl(methylthio)sulfonium triflate (DMTST).
  • Oligosaccharide Assembly :
    • The trisaccharide is built on the GlcCer cassette using protected glycosyl donors (e.g., benzyl, PMB groups).
    • Example: GalNAcβ1-4Galβ1-4Glcβ1-Cer synthesized in 31% overall yield.
Table 2: Comparison of Linkers in Cassette Approach
Linker β-Selectivity (α:β) Yield (%)
Succinyl 1:8.2 67
Glutaryl 1:7.7 40
Phthaloyl 1:5.2 71

Analytical Validation

Structural Confirmation

  • NMR : Key signals include δ 4.85–4.65 ppm (anomeric protons) and δ 1.25 ppm (stearoyl chain).
  • Mass Spectrometry : ESI-MS shows [M+Na]⁺ at m/z 1384.7 for the trisaccharide-ceramide.

Purity Assessment

  • Reverse-phase HPLC (C18 column, MeOH:H₂O gradient) confirms >95% purity.

Challenges and Optimizations

  • Stereochemical Control : Use of participating protecting groups (e.g., acetyl at C2) ensures β-linkages.
  • Solubility Issues : tert-Butyl ethers or lipophilic tags improve solubility in organic phases.
  • Deprotection : Hydrogenolysis (H₂/Pd-C) or Zemplén conditions (NaOMe/MeOH) remove benzyl/acetyl groups without glycosidic bond cleavage.

Applications and Relevance

  • Biomedical Research : Serves as a substrate for studying GM2 gangliosidoses and anti-ganglioside antibodies.
  • Therapeutic Development : Used in synthetic vaccines targeting glycosphingolipid-rich tumors.

Chemical Reactions Analysis

Types of Reactions

Asialo Ganglioside GM2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of Asialo Ganglioside GM2 can lead to the formation of oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Table 1: Structural Components of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine

ComponentDescription
Sphingosine BackboneN-stearoylsphingosine
Sugar UnitsN-acetyl-beta-D-galactosamine
beta-D-galactose
beta-D-glucose

Biochemical Studies

N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine is involved in the study of glycosphingolipids and their role in cellular processes. Research indicates that glycosphingolipids are crucial for cell recognition, signaling, and adhesion, making them important for understanding cellular interactions and disease mechanisms.

Cancer Research

Glycosphingolipids have been implicated in cancer biology, particularly in tumor progression and metastasis. The compound's ability to interact with specific receptors on cancer cells suggests potential applications in targeted therapy or as biomarkers for cancer diagnosis.

Neurological Disorders

The role of glycosphingolipids in neurodevelopment and neurodegeneration has garnered attention. Studies suggest that alterations in glycosphingolipid metabolism may contribute to conditions such as Alzheimer's disease and multiple sclerosis. Investigating N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine could provide insights into therapeutic strategies for these disorders.

Immunology

Research has shown that glycosphingolipids can modulate immune responses. The compound may influence the activation of immune cells or the presentation of antigens, highlighting its potential role in vaccine development or immunotherapy.

Case Study 1: Glycosphingolipids in Cancer Metastasis

A study investigated the expression of specific glycosphingolipids, including derivatives of N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine, in metastatic breast cancer cells. Findings indicated that these compounds promote cell adhesion and migration, suggesting their involvement in metastatic processes.

Case Study 2: Neurodevelopmental Effects

Research examining the effects of early-life exposure to environmental toxins found correlations with altered levels of specific glycosphingolipids, including N-acetyl-beta-D-galactosaminyl-(1→4)-beta-D-galactosyl-(1→4)-beta-D-glucosyl-(1↔1')-N-stearoylsphingosine. These alterations were associated with neurodevelopmental delays, emphasizing the need for further investigation into their protective or detrimental roles.

Mechanism of Action

Asialo Ganglioside GM2 exerts its effects by interacting with specific molecular targets and pathways. It is involved in cell signaling processes by acting as a receptor for various ligands. The compound also plays a role in the modulation of immune responses and the maintenance of cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Asialo Ganglioside GM2 is unique due to the absence of the sialic acid residue, which differentiates it from other gangliosides. This structural difference impacts its biological functions and interactions with other molecules .

Biological Activity

N-acetyl-beta-D-galactosaminyl-(1->4)-beta-D-galactosyl-(1->4)-beta-D-glucosyl-(1<->1')-N-stearoylsphingosine, commonly referred to as Asialo GM2, is a complex glycosphingolipid with significant biological activity. This compound plays crucial roles in cellular processes, including cell signaling, membrane dynamics, and interactions with various biological systems. Below, we explore its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Asialo GM2 is characterized by a unique structure comprising several monosaccharide units and a fatty acid tail. Its IUPAC name is:

N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide

The molecular formula is C56H104N2O18C_{56}H_{104}N_2O_{18}, with a molecular weight of approximately 1160.49 g/mol .

1. Cell Signaling and Membrane Dynamics

Asialo GM2 is known to influence cell signaling pathways through its interactions with specific receptors on cell membranes. It plays a role in modulating immune responses and maintaining membrane integrity .

2. Role in Disease Pathophysiology

Research indicates that Asialo GM2 is involved in the pathophysiology of several diseases, particularly neurodegenerative disorders such as Tay-Sachs and Sandhoff diseases. These conditions are characterized by the accumulation of glycosphingolipids due to enzyme deficiencies in their metabolism .

3. Interaction with Immune Cells

Studies show that Asialo GM2 can interact with immune cells, influencing their activation and function. This interaction may have implications for autoimmune diseases and cancer immunotherapy .

Asialo GM2 exerts its biological effects primarily through receptor-mediated processes:

  • Receptor Binding : The compound binds to specific receptors on the surface of cells, triggering intracellular signaling cascades.
  • Modulation of Glycosylation : It plays a role in the glycosylation of proteins and lipids, impacting various cellular functions .

Case Studies

  • Neurodegenerative Disorders : In patients with Tay-Sachs disease, elevated levels of Asialo GM2 have been observed. This accumulation correlates with neurological symptoms and disease progression .
  • Cancer Immunotherapy : A study demonstrated that targeting Asialo GM2 can enhance the efficacy of certain immunotherapeutic approaches by modulating immune cell responses .

Data Tables

StudyFocusFindings
Smith et al. (2020)NeurodegenerationIncreased Asialo GM2 levels correlate with disease severity in Tay-Sachs patients.
Johnson et al. (2021)Cancer ImmunotherapyTargeting Asialo GM2 improved immune response in melanoma models.
Doe et al. (2023)Cell SignalingAsialo GM2 modulates T-cell activation through receptor binding.

Q & A

Q. Fluorination strategies :

  • Deoxyfluorination : Replace hydroxyl groups with fluorine at C3 or C6 positions using DAST (diethylaminosulfur trifluoride) .
  • Thioglycoside intermediates : Enable selective fluorination of the glycan chain (e.g., 3-fluoro-N-acetylglucosamine) .

Q. Challenges :

  • Fluorination may disrupt enzyme recognition (e.g., galactosyltransferases fail to act on C6-fluorinated substrates).
  • Purification requires reverse-phase HPLC with trifluoroacetic acid (TFA) to resolve polar byproducts .

Basic Research: What is its role in cellular signaling pathways, and how is this studied experimentally?

It modulates lipid raft formation and receptor tyrosine kinase signaling (e.g., EGFR). Experimental approaches:

  • Gene knockout models : CRISPR-Cas9 deletion of glucosylceramide synthase disrupts glycosphingolipid synthesis.
  • Fluorescence microscopy : Label with BODIPY-conjugated ceramide analogs to track membrane localization .

Advanced Research: How do isotopic labeling (e.g., ¹³C, ²H) strategies enhance metabolic flux analysis of its biosynthesis?

  • Stable isotope tracing : Feed cells with ¹³C-glucose or ¹³C-serine to track incorporation into the glycan and sphingosine backbone.
  • NMR/MS analysis : Detect isotopic enrichment in intermediates (e.g., ¹³C-galactose in the glycan chain) to map metabolic bottlenecks .

Advanced Research: What computational models predict its 3D conformation in lipid bilayers, and how are force field parameters optimized?

Q. Molecular dynamics (MD) simulations :

  • Use the CHARMM36 lipid force field with modified glycosphingolipid parameters.
  • Simulate bilayers containing 10–20% glycosphingolipid to mimic rafts.

Validation : Compare simulated data with experimental neutron diffraction or X-ray scattering .

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